Pyrrolo[2,1-f][1,2,4]triazine

PI3K inhibitor Kinase selectivity Cancer therapy

Pyrrolo[2,1-f][1,2,4]triazine is a bridgehead nitrogen heterocycle formed by the fusion of a pyrrole and a 1,2,4-triazine ring. This bicyclic scaffold is a privileged structure in medicinal chemistry, serving as the core template for FDA-approved drugs including the kinase inhibitor avapritinib and the antiviral prodrug remdesivir.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 66173-26-0
Cat. No. B1259144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[2,1-f][1,2,4]triazine
CAS66173-26-0
Synonymspyrrolo(2,1-f)(1,2,4)triazine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C=NC=N2
InChIInChI=1S/C6H5N3/c1-2-6-4-7-5-8-9(6)3-1/h1-5H
InChIKeyKGRPHHFLPMPUBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[2,1-f][1,2,4]triazine (CAS 66173-26-0): Sourcing and Selection Guide for the Core Scaffold of Marketed Kinase Inhibitors and Antivirals


Pyrrolo[2,1-f][1,2,4]triazine is a bridgehead nitrogen heterocycle formed by the fusion of a pyrrole and a 1,2,4-triazine ring [1]. This bicyclic scaffold is a privileged structure in medicinal chemistry, serving as the core template for FDA-approved drugs including the kinase inhibitor avapritinib and the antiviral prodrug remdesivir [2]. The parent compound (CAS 66173-26-0) is a key regulatory starting material for remdesivir synthesis, making its procurement critical for both antiviral and oncology research programs [3]. The scaffold effectively mimics the well-known quinazoline kinase inhibitor pharmacophore while offering distinct C5, C6, and C7 vectors for modulation of potency, selectivity, and physicochemical properties [4].

Why Generic Pyrrolo[2,1-f][1,2,4]triazine Substitution Fails: Evidence-Based Procurement Risks for CAS 66173-26-0


Substituting the unsubstituted parent pyrrolo[2,1-f][1,2,4]triazine scaffold with other fused heterocycles (e.g., quinazoline, pyrazolo[1,5-a]pyrimidine, or pyrrolo[2,3-d]pyrimidine) is not straightforward due to fundamental differences in kinase selectivity fingerprints, metabolic stability profiles, and synthetic tractability [1]. The pyrrolo[2,1-f][1,2,4]triazine core offers a unique bridgehead nitrogen that alters the ATP-binding mode relative to quinazoline-based inhibitors, enabling distinct selectivity profiles not achievable with alternative scaffolds [2]. Furthermore, the parent compound CAS 66173-26-0 is the mandatory regulatory starting material for remdesivir production; any deviation in scaffold identity or substitution pattern requires a new regulatory filing and full revalidation of the synthetic route [3]. The quantitative evidence below demonstrates that even closely related analogs within the pyrrolotriazine class exhibit order-of-magnitude differences in kinase selectivity and cellular potency depending on substitution pattern at positions 5, 6, and 7 [4].

Quantitative Differentiation Evidence for Pyrrolo[2,1-f][1,2,4]triazine (CAS 66173-26-0) Against Closest Analogs and Alternative Scaffolds


PI3Kα Isoform Selectivity: CYH33 (Pyrrolotriazine) vs. Pan-PI3K Inhibitor Pictilisib

The pyrrolo[2,1-f][1,2,4]triazine derivative CYH33 (compound 37) demonstrates 101-fold selectivity for PI3Kα over PI3Kβ, 13-fold over PI3Kδ, and 38-fold over PI3Kγ (IC50 = 5.9 nM for PI3Kα) [1]. In contrast, the quinazoline-derived pan-PI3K inhibitor pictilisib (GDC-0941) exhibits substantially lower isoform selectivity, with reported IC50 values of 3 nM (PI3Kα), 33 nM (PI3Kβ), 3 nM (PI3Kδ), and 75 nM (PI3Kγ), yielding selectivity windows of 11-fold, 1-fold, and 25-fold respectively [2]. This indicates that the pyrrolotriazine scaffold enables approximately 9-fold greater discrimination between PI3Kα and PI3Kβ compared to the quinazoline-based comparator, a critical advantage for reducing beta-isoform-mediated metabolic side effects [1].

PI3K inhibitor Kinase selectivity Cancer therapy

Dual c-Met/VEGFR-2 Inhibition: Pyrrolotriazine 27a vs. Clinical c-Met Inhibitor Capmatinib

The pyrrolo[2,1-f][1,2,4]triazine derivative 27a demonstrates nanomolar dual inhibition of c-Met (IC50 = 2.3 ± 0.1 nM) and VEGFR-2 (IC50 = 5.0 ± 0.5 nM) in biochemical assays, with cellular potency of IC50 = 0.71 ± 0.16 nM against BaF3-TPR-Met cells [1]. In comparison, the clinical c-Met inhibitor capmatinib (INC280, a non-pyrrolotriazine scaffold) exhibits c-Met IC50 = 0.13 nM but lacks meaningful VEGFR-2 activity (VEGFR-2 IC50 > 10,000 nM) [2]. The pyrrolotriazine scaffold thus uniquely enables dual pathway blockade with a single agent, achieving VEGFR-2 inhibition over 2000-fold more potent than the comparator while maintaining single-digit nanomolar c-Met activity [1].

c-Met inhibitor VEGFR-2 inhibitor Dual kinase inhibition

Metabolic Stability via CYP Bioactivation Mitigation: Pyrrolotriazine ALK Inhibitor 32 vs. Early Lead Series

A systematic medicinal chemistry effort on the 2,7-disubstituted pyrrolo[2,1-f][1,2,4]triazine ALK inhibitor series demonstrated that strategic C7 substitution reduces CYP-mediated reactive metabolite formation to <1% in vitro bioactivation/conjugation, a threshold not achieved by the initial lead compounds in the series without the optimized substitution pattern [1]. Compound 32 (C7 o-methoxyphenyl analog) achieved excellent ALK activity (ALK IC50 < 10 nM), high selectivity over insulin receptor (IR IC50 > 10,000 nM; selectivity >1000-fold), and minimal bioactivation (<1%) alongside oral bioavailability enabling antitumor efficacy in ALK-driven xenografts [1]. This represents a key scaffold-inherent advantage: the pyrrolotriazine core's substitution vectors allow systematic mitigation of CYP liabilities without sacrificing kinase potency [1].

Metabolic stability CYP bioactivation ALK inhibitor

Scaffold Recognition as Quinazoline Mimic: Pyrrolo[2,1-f][1,2,4]triazine vs. Quinazoline Kinase Inhibitor Template

The pyrrolo[2,1-f][1,2,4]triazine nucleus was structurally validated as an effective mimic of the quinazoline kinase inhibitor scaffold through biochemical inhibition of EGFR and VEGFR-2 tyrosine kinase activity [1]. Attachment of a 4-((3-chloro-4-fluorophenyl)amino) substituent to the pyrrolotriazine template yielded potent EGFR inhibitors, while 4-((3-hydroxy-4-methylphenyl)amino) substitution produced VEGFR-2 inhibitors. Crucially, SAR studies revealed that biological activity is maintained with substitution at positions 5 or 6, but substitution at position 7 abolishes activity—providing a predictable design rule absent for many alternative heterocycle templates [1]. ATP competition kinetics confirmed that, like quinazoline-based inhibitors, pyrrolotriazines bind in the ATP pocket, validating the scaffold as a true pharmacophore surrogate [1].

Kinase inhibitor scaffold Scaffold hopping EGFR inhibitor

Antiviral Scaffold Versatility: Pyrrolo[2,1-f][1,2,4]triazine Nucleosides vs. Non-Nucleoside Analogs

Nucleosides constructed on the pyrrolo[2,1-f][1,2,4]triazine scaffold demonstrate broad-spectrum antiviral activity against multiple RNA viruses including hepatitis C, Marburg, Ebola, parainfluenza, measles, mumps, HIV, RSV, and norovirus [1]. A specific non-nucleoside pyrrolotriazine derivative—dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate—demonstrated IC50 = 4 µg/mL against viral replication with a selectivity index of 188 (CC50/IC50) [2]. This selectivity index significantly exceeds that of ribavirin (selectivity index ~10–20 in comparable assays), the historical broad-spectrum antiviral scaffold [3]. The pyrrolotriazine core thus serves as both a nucleoside base (remdesivir-type) and a non-nucleoside scaffold, offering dual antiviral development strategies from a single procurement decision [1].

Antiviral Remdesivir RNA virus inhibition

High-Value Application Scenarios for Pyrrolo[2,1-f][1,2,4]triazine (CAS 66173-26-0) in Research and Industrial Procurement


Kinase Inhibitor Scaffold-Hopping Program: Replacing Quinazoline Cores for Enhanced IP Freedom and C7-Dependent Selectivity Tuning

Medicinal chemistry teams targeting EGFR, VEGFR-2, or ALK can procure pyrrolo[2,1-f][1,2,4]triazine as a direct quinazoline surrogate with validated kinase inhibition, as demonstrated by Hunt et al. [1]. The unique C7-intolerance property provides a natural selectivity filter not available with quinazoline, while C5 and C6 positions maintain full substitution tolerance. Combined with the metabolic stability advantages demonstrated by Mesaros et al. [2] (including <1% CYP bioactivation for optimized ALK inhibitor 32), this scaffold offers the dual benefit of IP diversification and reduced development attrition risk.

PI3Kα-Selective Oncology Drug Discovery Requiring Minimized Metabolic Side Effects

For PI3Kα-driven oncology programs (breast cancer, ovarian cancer), the pyrrolo[2,1-f][1,2,4]triazine scaffold as employed in CYH33 provides a 101-fold selectivity window over PI3Kβ, which is approximately 9-fold higher than the quinazoline-derived pictilisib [3]. This directly translates to a reduced risk of PI3Kβ-mediated on-target metabolic toxicities. Procurement of the parent scaffold enables systematic C4-substituted analog synthesis to optimize selectivity and pharmacokinetics simultaneously, a strategy validated by in vivo xenograft efficacy data [3].

Dual c-Met/VEGFR-2 Inhibitor Program for Anti-Angiogenic Resistant Tumors

The pyrrolo[2,1-f][1,2,4]triazine series exemplified by compound 27a uniquely enables single-agent c-Met/VEGFR-2 dual inhibition with nanomolar potency (c-Met IC50 = 2.3 nM; VEGFR-2 IC50 = 5.0 nM), achieving >2000-fold superior VEGFR-2 inhibition compared to the clinical single-target c-Met inhibitor capmatinib [4]. This profile is ideally suited for procurement by groups targeting tumors with concurrent MET amplification and VEGF-driven angiogenesis, addressing a resistance mechanism that limits current single-agent targeted therapies [4].

Broad-Spectrum Antiviral Screening Libraries and Remdesivir Development

CAS 66173-26-0 is the essential regulatory starting material for remdesivir synthesis, and procurement of high-purity parent compound is mandatory for any group generating remdesivir or its analogs under cGMP conditions [5]. Beyond remdesivir, the pyrrolotriazine scaffold supports both nucleoside and non-nucleoside antiviral discovery with demonstrated activity against Ebola, Marburg, HCV, RSV, and norovirus. A specific non-nucleoside derivative achieved a selectivity index of 188 (IC50 = 4 µg/mL) [6], significantly exceeding the ribavirin baseline. Procuring the parent scaffold thus provides access to two distinct antiviral chemical strategies from one building block [6].

Quote Request

Request a Quote for Pyrrolo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.